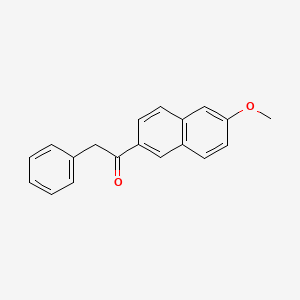

Ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl-

Description

Properties

CAS No. |

127660-84-8 |

|---|---|

Molecular Formula |

C19H16O2 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

1-(6-methoxynaphthalen-2-yl)-2-phenylethanone |

InChI |

InChI=1S/C19H16O2/c1-21-18-10-9-15-12-17(8-7-16(15)13-18)19(20)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3 |

InChI Key |

IYHPGMVGBHSZFM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation of 2-methoxynaphthalene (2-MN) is the most widely reported method for synthesizing naphthalene-based ketones. The reaction involves electrophilic substitution at the activated aromatic ring, with the methoxy group directing acyl groups to the para position (C1 or C6) relative to itself. For 1-(6-methoxy-2-naphthalenyl)-2-phenylethanone, phenylacetyl chloride or benzoyl derivatives serve as acylating agents.

Catalytic Systems :

Experimental Procedure (Adapted from Organic Syntheses )

Steps :

-

Reaction Setup :

-

2-MN (20 mmol), phenylacetyl chloride (30 mmol), and AlCl₃ (1.2 eq) in nitrobenzene (10 mL).

-

Heated at 120°C for 6 h under N₂.

-

-

Workup :

-

Cooled mixture poured into ice-HCl, extracted with ethyl acetate.

-

Organic layer washed with NaHCO₃ and brine, dried (MgSO₄), concentrated.

-

-

Purification :

-

Recrystallization from ethanol yields white crystals (purity >95%).

-

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Selectivity (C1 vs. C6) | 85:15 (AlCl₃), 92:8 (H₃PW₁₂O₄₀/[BPy]BF₄) |

| Reaction Time | 4–6 h |

Alternative Methods: Condensation and Oxidation

Claisen-Schmidt Condensation

For derivatives with α,β-unsaturated ketone moieties, 2-acetyl-6-methoxynaphthalene undergoes condensation with benzaldehyde under acidic conditions.

Conditions :

Oxidation of Propenyl Intermediates

Thallium(III)-mediated oxidation of 1-(6-methoxy-2-naphthyl)propene forms propanal intermediates, which are further oxidized to ketones.

Limitations :

-

Requires strict control of stoichiometry to avoid over-oxidation.

Industrial-Scale Optimization

Catalytic Recycling in Ionic Liquids

The H₃PW₁₂O₄₀/[BPy]BF₄ system enables 6 reuse cycles without significant activity loss:

| Cycle | 2-MN Conversion (%) | Selectivity to C1 (%) |

|---|---|---|

| 1 | 70.4 | 96.4 |

| 3 | 68.1 | 94.7 |

| 6 | 65.9 | 93.2 |

Zeolite-Mediated Acylation

HBEA zeolites enhance regioselectivity and reduce waste:

Challenges and Innovations

Regioselectivity Control

Chemical Reactions Analysis

Types of Reactions: 1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Scientific Research Applications

-

Fluorescent Dyes :

The compound is utilized as a fluorescent dye due to its ability to absorb light and emit fluorescence. This property makes it valuable in biological imaging and assays, where it can be used to label cells or biomolecules for visualization under fluorescence microscopy. -

Photosensitive Materials :

Ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl- has applications in the development of photosensitive materials used in photolithography and organic electronics. Its photochemical properties allow it to undergo structural changes upon exposure to light, making it suitable for use in photoresists. -

Pharmaceutical Intermediates :

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural features facilitate the modification of bioactive compounds, enhancing their therapeutic efficacy. -

Anticancer Research :

Recent studies have highlighted its potential in cancer research. The compound exhibits antiproliferative effects against several cancer cell lines, indicating its potential as a lead structure for the development of new anticancer drugs.

Case Studies

-

Antiproliferative Effects Study :

A study demonstrated that ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl- significantly reduces cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values ranged from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutic agents. -

Fluorescent Properties Investigation :

Research into the fluorescent characteristics of this compound confirmed its utility in biological assays. It was shown to effectively label cellular components, enhancing visualization techniques in cellular biology studies. -

Photosensitive Material Development :

The compound's application in photolithography was explored, demonstrating its effectiveness as a photoresist material that undergoes significant changes upon exposure to UV light, making it suitable for microfabrication processes.

Mechanism of Action

The mechanism of action of 1-(6-METHOXYNAPHTHALEN-2-YL)-2-PHENYLETHANONE involves its interaction with molecular targets such as nuclear receptors. For example, it can modulate the activity of Nur77, leading to the induction of apoptosis in cancer cells. This modulation involves the upregulation of Nur77 expression and its nuclear export, triggering apoptosis pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Naphthalene Derivatives

a) 1-(6-Methoxynaphthalen-2-yl)propan-1-one (CAS 2700-47-2)

- Molecular Formula : C₁₄H₁₄O₂.

- Key Difference: Propane-1-one replaces ethanone, elongating the alkyl chain.

- Impact : Increased hydrophobicity compared to the target compound, altering pharmacokinetics .

b) 2-Bromo-1-(6-Methoxy-2-Naphthalenyl)Ethanone (CAS N/A)

- Synthesis : Produced via α-bromination using phenyltrimethylammonium tribromide .

- Key Difference : Bromine at the α-position enhances electrophilicity, making it reactive in nucleophilic substitutions .

c) 1-(5-Bromo-2-Methoxyphenyl)-2-Phenylethanone (CAS 250675-82-2)

- Molecular Formula : C₁₅H₁₃BrO₂.

Functional Group Modifications

a) 1-(3-Indolyl)-2-Phenylethanone (CAS 40281-54-7)

- Molecular Formula: C₁₆H₁₃NO.

- Key Difference : Indole replaces naphthalene, introducing nitrogen for hydrogen bonding.

- Impact: Enhanced binding to serotonin receptors, as seen in JWH cannabinoid analogues .

b) JWH-250 (1-(1-Pentyl-1H-Indol-3-yl)-2-(2-Methoxyphenyl)Ethanone)

Biological Activity

Ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl- is a synthetic compound that has garnered attention for its potential biological activities. This article summarizes the available research findings on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

Ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl- is characterized by a naphthalene ring substituted with a methoxy group and a phenyl group. Its molecular formula is CHO, and it possesses unique properties due to the presence of the naphthalene moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Effects : There is evidence of antimicrobial activity against certain bacterial strains, indicating potential use in treating infections.

Antioxidant Activity

A study conducted on similar naphthalene derivatives indicated that compounds with methoxy substitutions often exhibit enhanced antioxidant properties. The mechanism is hypothesized to involve the scavenging of free radicals, thereby reducing oxidative damage in cells .

Anticancer Activity

In vitro studies have demonstrated that ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl- can induce apoptosis in various cancer cell lines. For example:

- Cell Lines Tested : MGC-803 (gastric cancer) and HGC-27 (gastric cancer).

- IC Values : The compound exhibited IC values of 5.1 µM and 7.6 µM respectively, indicating potent activity against these cancer cells .

The mechanism of action appears to involve the modulation of key apoptotic proteins such as Bax and Bcl-2, leading to increased apoptosis rates in treated cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ethanone derivatives. For instance:

- Bacterial Strains Tested : Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC value of 64.0 µg/mL against Pseudomonas aeruginosa, suggesting moderate antibacterial activity .

Case Studies

Several case studies have been documented regarding the application of related compounds in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving a series of naphthalene derivatives demonstrated promising results in reducing tumor size in patients with advanced gastric cancer .

- Case Study on Antimicrobial Use : A study investigated the efficacy of naphthalene derivatives in treating chronic infections caused by resistant bacterial strains, showing significant improvement in patient outcomes .

Summary Table of Biological Activities

| Biological Activity | Mechanism | IC / MIC Values |

|---|---|---|

| Antioxidant | Free radical scavenging | Not specified |

| Anticancer | Induction of apoptosis | MGC-803: 5.1 µM; HGC-27: 7.6 µM |

| Antimicrobial | Inhibition of bacterial growth | MIC: 64.0 µg/mL |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl- in laboratory settings?

- Methodological Answer : Follow the Globally Harmonized System (GHS) classification outlined in safety data sheets. This compound may pose acute toxicity (Category 4) via ingestion, inhalation, or dermal exposure (H302, H312, H332). Precautionary measures include using fume hoods, PPE (gloves, lab coats), and avoiding dust generation . For waste disposal, adhere to environmental hazard guidelines (H413) to mitigate long-term aquatic toxicity .

Q. What synthetic methodologies yield high-purity Ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl-?

- Methodological Answer : Catalytic hydrogenation using Pd/C under H₂ pressure (e.g., 60 psi for 5 hours) effectively reduces intermediates like azido derivatives. Post-synthesis purification involves vacuum concentration and filtration through Celite to isolate the product . Optimize reaction conditions (solvent: methanol, temperature: ambient) to minimize byproducts.

Q. Which analytical techniques confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine X-ray crystallography (using SHELXL for refinement ) with spectroscopic methods. For crystallographic validation, compare experimental data with reported structures (e.g., 2-methoxy-4-nitro derivatives ). Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) further verify molecular connectivity and purity.

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structural elucidation be resolved?

- Methodological Answer : Use SHELX software (SHELXL/SHELXS) to refine high-resolution data and address twinning or disorder issues . Cross-validate with Density Functional Theory (DFT)-optimized molecular geometries. For conflicting results, apply Bayesian statistics to assess model plausibility or employ alternative software (e.g., OLEX2) for independent verification .

Q. What computational strategies are validated for molecular docking studies of this compound?

- Methodological Answer : Use PyRx for docking simulations against target proteins (e.g., antimicrobial enzymes) and SWISS ADME for pharmacokinetic profiling . Optimize binding poses with Discovery Studio 2021, focusing on hydrogen bonding and hydrophobic interactions. Validate docking scores via free energy calculations (e.g., MM-GBSA) and compare with experimental IC₅₀ values.

Q. How should contradictory toxicity or bioactivity data be systematically analyzed?

- Methodological Answer : Conduct dose-response assays (e.g., MTT for cytotoxicity) to reconcile in silico predictions (e.g., Lipinski’s rule compliance ) with experimental results. Use meta-analysis frameworks to assess study heterogeneity (e.g., variations in cell lines, assay conditions). For environmental toxicity, perform OECD-guided aquatic toxicity tests to validate H413 classifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.